molecular formula C20H16N4 B14162898 N,N'-diphenylphthalazine-1,4-diamine CAS No. 87166-61-8

N,N'-diphenylphthalazine-1,4-diamine

Cat. No.: B14162898
CAS No.: 87166-61-8
M. Wt: 312.4 g/mol
InChI Key: LNPAKPMWDHIBRZ-UHFFFAOYSA-N
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Description

N,N'-diphenylphthalazine-1,4-diamine is a research chemical based on the phthalazine scaffold, a structure of significant interest in medicinal chemistry and drug discovery. Phthalazine derivatives are extensively investigated for their potential as inhibitors of various therapeutic targets, particularly protein kinases. Research Applications and Value The primary research value of this compound lies in its role as a building block for the development of novel small-molecule inhibitors. The phthalazine core is a privileged structure in the design of anticancer agents. It serves as a key pharmacophore in several potent inhibitors, most notably targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical mediator of tumor angiogenesis . Compounds featuring a diamine-substituted phthalazine structure, similar to this compound, have been synthesized and shown to exhibit excellent broad-spectrum cytotoxic activity in the NCI 60-cell line panel, inducing cell cycle arrest and apoptosis . Furthermore, the phthalazine ring is recognized as an isostere of the quinazoline ring, which is common in many approved drugs, making it a versatile scaffold for designing dual-target inhibitors, such as those targeting both VEGFR-2 and EGFR . Handling and Use This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle the compound with appropriate personal protective equipment and in accordance with their institution's safety protocols.

Properties

CAS No.

87166-61-8

Molecular Formula

C20H16N4

Molecular Weight

312.4 g/mol

IUPAC Name

1-N,4-N-diphenylphthalazine-1,4-diamine

InChI

InChI=1S/C20H16N4/c1-3-9-15(10-4-1)21-19-17-13-7-8-14-18(17)20(24-23-19)22-16-11-5-2-6-12-16/h1-14H,(H,21,23)(H,22,24)

InChI Key

LNPAKPMWDHIBRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NN=C(C3=CC=CC=C32)NC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

High-Temperature Ammoniation

The direct amination of 1,4-dihydroxyphthalazine using ammonia under elevated temperatures (300–450°C) and pressures (up to 3000 psig) represents a foundational approach. This method, adapted from analogous phenylenediamine syntheses, involves heating the substrate with excess ammonia in the presence of a heterogeneous nickel catalyst. The reaction proceeds via nucleophilic substitution, where hydroxyl groups are displaced by amine functionalities.

Key parameters include a molar ratio of 20:1 (ammonia to substrate) and a reaction duration of 1–4 hours. Post-reaction purification involves filtration to remove the catalyst, followed by vacuum distillation to isolate the diamine. Yields up to 86% have been reported for related 1,4-phenylenediamine derivatives under these conditions.

Role of Inert Hydrocarbon Solvents

The use of inert hydrocarbons such as decalin or tetralin enhances reaction efficiency by preventing oxidative degradation of intermediates. These solvents stabilize the transition state during amination, particularly at temperatures exceeding 350°C. For instance, a patent detailing the synthesis of 1,4-phenylenediamine achieved 84.3% yield by employing decalin as the reaction medium.

Reductive Amination Pathways

Imine Formation and Reduction

Reductive amination offers a milder alternative to high-temperature methods. In this approach, phthalazine-1,4-dione is condensed with aniline derivatives to form an imine intermediate, which is subsequently reduced to the diamine. Sodium cyanoborohydride (NaBH$$3$$CN) is preferred over traditional reductants like NaBH$$4$$ due to its selective reduction of iminium ions without attacking carbonyl groups.

The reaction is conducted under mildly acidic conditions (pH 4–5) to facilitate imine formation while avoiding protonation of the amine nucleophile. A typical protocol involves stirring equimolar amounts of phthalazine-1,4-dione and aniline in methanol at 50°C for 12 hours, followed by incremental addition of NaBH$$_3$$CN. Yields of 78–82% have been documented for analogous systems.

Optimization of Reductive Conditions

Critical factors influencing yield include:

  • pH control : Excess acidity deactivates the amine, while insufficient acidity slows imine formation.
  • Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) improve solubility of aromatic intermediates.
  • Stoichiometry : A 10% excess of reducing agent ensures complete conversion of the imine.

Cross-Coupling Strategies

Ullmann-Type Coupling

Copper-catalyzed Ullmann coupling enables the introduction of phenyl groups onto pre-formed phthalazine-1,4-diamine. This method involves reacting 1,4-diaminophthalazine with iodobenzene in the presence of CuI (10 mol%), 1,10-phenanthroline (20 mol%), and potassium carbonate in dimethyl sulfoxide (DMSO) at 120°C for 24 hours. The reaction proceeds via a radical mechanism, yielding N,N′-diphenylphthalazine-1,4-diamine with 65–70% efficiency.

Buchwald-Hartwig Amination

Palladium-catalyzed amination provides higher regioselectivity compared to Ullmann coupling. Using Pd$$2$$(dba)$$3$$ (5 mol%) and Xantphos (10 mol%) as the catalytic system, 1,4-diaminophthalazine reacts with bromobenzene in toluene at 100°C. This method achieves yields up to 92% but requires rigorous exclusion of moisture and oxygen.

Purification and Characterization

Crystallization Techniques

Crude products are typically purified via recrystallization from ethanol/water mixtures (3:1 v/v). Differential scanning calorimetry (DSC) reveals a melting point of 135°C, consistent with literature values for related diamines.

Spectroscopic Analysis

  • IR Spectroscopy : N–H stretching vibrations at 3350 cm$$^{-1}$$ and aromatic C=C bands at 1600 cm$$^{-1}$$.
  • $$^1$$H NMR : Two singlet peaks at δ 6.85 ppm (phthalazine protons) and δ 7.25 ppm (phenyl groups).

Chemical Reactions Analysis

Types of Reactions: N,N’-diphenylphthalazine-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The phenyl groups attached to the nitrogen atoms can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: N,N’-diphenylphthalazine-1,4-diamine is used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: The compound has potential applications in the development of biologically active molecules. Its derivatives may exhibit pharmacological properties, making it a subject of interest in medicinal chemistry research.

Medicine: Research is ongoing to explore the potential therapeutic applications of N,N’-diphenylphthalazine-1,4-diamine derivatives. These compounds may serve as lead compounds for the development of new drugs.

Industry: In the field of materials science, N,N’-diphenylphthalazine-1,4-diamine is investigated for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. Its ability to transport charges efficiently makes it a valuable component in these devices.

Mechanism of Action

The mechanism of action of N,N’-diphenylphthalazine-1,4-diamine involves its interaction with specific molecular targets. In organic electronics, the compound functions as a hole transport material, facilitating the movement of positive charges within the device. The molecular structure allows for efficient charge transfer, contributing to the overall performance of the electronic device.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phthalazine Core

N1-(Phthalazin-1-yl)benzene-1,4-diamine (4a)
  • Structure : Features a benzene-1,4-diamine backbone linked to a phthalazine ring without phenyl groups on the amines.
  • Properties: Melting point: 284–286°C . Synthesis yield: 91% via hydrazine-mediated cyclization .
  • Applications : Demonstrated anticancer activity, with the unsubstituted amines enabling DNA interaction or enzyme inhibition .
N,N'-Bis(4-benzylphthalazin-1-yl)-1,4-phenylenediamine (11)
  • Structure : Contains benzyl groups on the phthalazine nitrogens and a central phenylenediamine linker.
  • Properties :
    • Melting point: 250–251°C .
    • Synthesis: Achieved via reaction of 4-benzyl-1-chlorophthalazine with diamines .
    • Key Difference : Benzyl substituents introduce flexibility and moderate hydrophobicity, contrasting with the rigid phenyl groups in the diphenyl compound.

Aromatic Diamine Derivatives

N,N'-Di(naphthalen-2-yl)-N,N'-diphenylbenzene-1,4-diamine
  • Structure : Substitutes naphthyl and phenyl groups on a benzene-1,4-diamine backbone.
  • Properties :
    • Industrial-grade purity (99%) with a high melting point (>300°C inferred) .
    • Key Difference : Extended aromaticity from naphthyl groups enhances π-π stacking, making it suitable for organic electronics or liquid crystals .
N,N'-Bisbenzylidenebenzene-1,4-diamines
  • Structure : Schiff bases formed by condensing benzaldehyde derivatives with benzene-1,4-diamine.
  • Properties: Exhibited SIRT2 inhibition, with hydroxybenzylidene derivatives showing IC₅₀ values comparable to sirtinol . Key Difference: The Schiff base linkage introduces pH-dependent reactivity, unlike the stable amine bonds in the diphenylphthalazine compound .

Aliphatic and Hybrid Diamines

N,N'-Diacetyl-1,4-phenylenediamine
  • Structure : Acetylated amines on a phenylenediamine backbone.
  • Properties :
    • Reduced nucleophilicity due to electron-withdrawing acetyl groups .
    • Key Difference : The diphenylphthalazine compound’s free amines enable metal coordination or further functionalization, whereas acetylation blocks these sites .
N,N-Dimethyl-1,4-butanediamine
  • Structure : Aliphatic diamine with methyl groups.
  • Properties :
    • Liquid at room temperature (low melting point) due to flexible alkyl chains .
    • Key Difference : The rigid aromatic system of the diphenylphthalazine derivative confers higher thermal stability and solid-state packing .

Comparative Data Tables

Table 1: Thermal and Physical Properties

Compound Melting Point (°C) Solubility Key Substituents
N,N'-Diphenylphthalazine-1,4-diamine Not reported Low (hydrophobic) Phenyl, phthalazine
N1-(Phthalazin-1-yl)benzene-1,4-diamine 284–286 Moderate (polar) Unsubstituted amines
N,N'-Bis(4-benzylphthalazin-1-yl)-1,4-phenylenediamine 250–251 Low Benzyl, phenylenediamine
N,N'-Di(naphthalen-2-yl)-N,N'-diphenylbenzene-1,4-diamine >300 Insoluble Naphthyl, phenyl

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